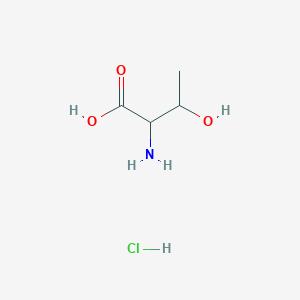

D-Threonine hydrochloride

Description

Significance of D-Threonine Hydrochloride as a Chiral Non-Proteinogenic Amino Acid

The significance of this compound stems from its identity as a chiral, non-proteinogenic amino acid (NPAA). ontosight.ainih.gov Unlike their L-counterparts which are the fundamental constituents of proteins in most living organisms, D-amino acids are not naturally incorporated into polypeptide chains during ribosomal protein synthesis. nih.gov This "unnatural" characteristic is precisely what makes this compound a powerful tool in medicinal chemistry and drug discovery.

In pharmaceutical research, this compound serves as a crucial chiral intermediate. chemicalbook.comgoogle.com Chirality is a key factor in the efficacy of many drugs, as biological targets such as enzymes and receptors are themselves chiral. The specific three-dimensional structure of a D-amino acid can lead to unique interactions that are not possible with its L-enantiomer. One of the most significant applications is in the synthesis of peptidomimetics and other peptide-based therapeutics. chemicalbook.com The incorporation of D-amino acids like D-Threonine into a peptide sequence can dramatically enhance its stability by making it resistant to degradation by proteases, the enzymes that typically break down proteins. ontosight.ai This increased stability can lead to a longer half-life and improved bioavailability of peptide drugs. nih.gov

Furthermore, D-Threonine and its derivatives are utilized in the synthesis of specialized molecules, including bioactive compounds and novel drugs. For instance, it is used as a chiral building block for peptidomimetic drugs designed for analgesic applications and to treat the side effects of peripheral opioids. chemicalbook.com The ability to control the stereochemistry of a molecule using building blocks like this compound is essential for creating tailored compounds with specific industrial and therapeutic applications. vulcanchem.com

Stereochemical Context and Enantiomeric Distinctiveness of this compound

The chemical structure of threonine is unique among the common amino acids because it possesses two stereogenic (chiral) centers: the alpha-carbon (Cα) and the beta-carbon (Cβ). chemicalbook.comwikipedia.org This results in the possibility of four distinct stereoisomers. The enantiomeric distinctiveness of this compound lies in its specific spatial arrangement, which is a mirror image of the naturally occurring L-Threonine at the alpha-carbon. chemicalbook.comnih.gov

The four stereoisomers of threonine are:

L-Threonine ((2S, 3R)-2-amino-3-hydroxybutanoic acid): The common, proteinogenic form found in nature. wikipedia.org

D-Threonine ((2R, 3S)-2-amino-3-hydroxybutanoic acid): The non-proteinogenic D-enantiomer. chemicalbook.comnih.gov

L-allothreonine ((2S, 3S)-2-amino-3-hydroxybutanoic acid): A diastereomer of L-Threonine, rarely found in nature. wikipedia.org

D-allothreonine ((2R, 3R)-2-amino-3-hydroxybutanoic acid): A diastereomer of D-Threonine.

Stereoisomers of Threonine

| Name | Configuration at Cα | Configuration at Cβ | Relationship to L-Threonine |

|---|---|---|---|

| L-Threonine | S | R | - |

| D-Threonine | R | S | Enantiomer |

| L-allothreonine | S | S | Diastereomer |

| D-allothreonine | R | R | Diastereomer |

This table outlines the stereochemical configurations of the four isomers of threonine. chemicalbook.comwikipedia.org

This stereochemical complexity makes the synthesis of a single, pure stereoisomer like D-Threonine challenging but crucial for its applications. chemicalbook.com The precise (2R, 3S) configuration of D-Threonine dictates how it interacts with other chiral molecules. In asymmetric synthesis, it serves as a chiral template or building block to control the stereochemical outcome of a reaction, ensuring the final product has the desired three-dimensional structure and, consequently, the intended biological activity. google.com Research has shown that even subtle changes in stereochemistry, such as switching the chirality at the β-carbon, can significantly impact a molecule's properties, including its ability to penetrate cell membranes. nih.gov This highlights the profound importance of the distinct stereochemical identity of this compound in the design of advanced chemical and biological systems.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H10ClNO3 |

|---|---|

Molecular Weight |

155.58 g/mol |

IUPAC Name |

2-amino-3-hydroxybutanoic acid;hydrochloride |

InChI |

InChI=1S/C4H9NO3.ClH/c1-2(6)3(5)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H |

InChI Key |

OFSUFJTYFFRWFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)O)N)O.Cl |

Origin of Product |

United States |

Synthesis and Preparative Methodologies for D Threonine Hydrochloride

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis offers an effective approach to producing D-Threonine by combining the selectivity of enzymes with chemical reactions. sci-hub.se This strategy often involves the enzymatic resolution of a racemic mixture or the stereoselective transformation of a precursor.

Enzymatic Racemization and Deamination Strategies of L-Threonine to D-Allothreonine Intermediates

A key chemoenzymatic strategy begins with the natural and readily available L-Threonine. google.com This process involves two main enzymatic steps to yield D-allothreonine, a diastereomer of threonine that can then be chemically converted to D-Threonine.

First, an amino acid racemase is used to convert L-Threonine into a mixture of L-Threonine and D-allothreonine. google.com This racemization step is critical for inverting the stereochemistry at the α-carbon. Following this, L-threonine deaminase is introduced. This enzyme selectively acts on the remaining L-Threonine, converting it into 2-oxobutyrate and ammonia, which are easily removed from the reaction mixture. google.comgoogle.com This leaves D-allothreonine as the primary product, which can then be purified. google.com

A patented method describes a process where L-Threonine is treated with an amino acid racemase in an aqueous solution to get a mixture of L-Threonine and D-allothreonine. After deactivating the racemase with heat, L-threonine deaminase is added to convert the L-Threonine. The resulting D-allothreonine is then purified through decolorization with activated carbon, concentration, and crystallization. google.com

Biocatalytic Approaches for D-Threonine Production

Biocatalytic methods provide a direct route to D-Threonine, often utilizing whole-cell catalysts or isolated enzymes. berkeley.edu These approaches are valued for their high stereoselectivity and operation under mild conditions.

One prominent biocatalytic method is the kinetic resolution of racemic DL-threonine using threonine deaminase (TD). berkeley.edu This enzyme specifically deaminates L-threonine to produce 2-oxobutyrate and ammonia, leaving the desired D-threonine untouched. berkeley.eduresearchgate.net A preparative-scale kinetic resolution has been demonstrated, starting with 500 mM DL-threonine and whole cells, resulting in D-threonine with over 99% enantiomeric excess (ee). berkeley.edu The D-threonine can then be isolated with a high yield using cation-exchange chromatography. berkeley.edu

Another important biocatalytic tool is the use of D-threonine aldolase (B8822740). This enzyme catalyzes the reversible aldol (B89426) condensation of glycine (B1666218) and acetaldehyde (B116499) to produce D-threonine and/or D-allo-threonine. rsc.org D-Threonine aldolase exhibits low substrate specificity, which makes it a versatile tool for producing various chiral amino acids. ontosight.ai For instance, a D-threonine aldolase from Delftia sp. RIT313 has been cloned and expressed, showing significant activity for the synthesis of D-threonine. rsc.org

| Method | Enzyme(s) | Starting Material | Key Product | Reported Purity/Yield |

| Kinetic Resolution | Threonine Deaminase | DL-Threonine | D-Threonine | >99% ee, 90.7% isolation yield berkeley.edu |

| Aldol Condensation | D-Threonine Aldolase | Glycine, Acetaldehyde | D-Threonine/D-allo-threonine | - |

| Racemization & Deamination | Amino Acid Racemase, L-Threonine Deaminase | L-Threonine | D-allothreonine | - |

Asymmetric Chemical Synthesis Approaches

Asymmetric chemical synthesis provides alternative pathways to D-Threonine hydrochloride, often employing chiral catalysts or auxiliaries to control the stereochemical outcome.

Catalytic Asymmetric Hydrogenation Methodologies

Catalytic asymmetric hydrogenation is a powerful technique for establishing the two chiral centers of threonine with high stereoselectivity. This method typically involves the hydrogenation of a prochiral precursor, such as an α-acylamino-β-keto ester, using a chiral metal catalyst.

Iridium catalysts with P-stereogenic phosphinooxazoline ligands, derived from L-threonine methyl ester, have also shown very high enantioselectivity in the asymmetric hydrogenation of related substrates. nih.gov

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

A well-established approach involves the use of chiral oxazolidinones in stereoselective aldol reactions. wikipedia.org The enolate of an N-acyl oxazolidinone can react with an aldehyde to create two new contiguous stereocenters with high diastereoselectivity. wikipedia.org

Another method employs (S)-2-[(N-benzylprolyl)amino]benzophenone as a chiral auxiliary for the synthesis of enantiomerically pure amino acids. goettingen-research-online.deacs.org This approach has been successfully used to produce allo-D-threonine. goettingen-research-online.de Although the yield for the desired (R)-allo-threonine can be modest, the high enantiomeric purity and the ability to recover and reuse the chiral auxiliary make this a viable route. goettingen-research-online.de

| Method | Catalyst/Auxiliary | Precursor | Key Intermediate/Product | Reported Enantiomeric Excess (ee) |

| Catalytic Asymmetric Hydrogenation | (–)-CHIRAPHOS-Ru | Racemic 2-acylamino-3-oxobutyrate | D-Threonine | 99% researchgate.netcapes.gov.br |

| Chiral Auxiliary | (S)-2-[(N-benzylprolyl)amino]benzophenone | Glycine derivative | (R)-allo-threonine | High goettingen-research-online.de |

Purity Validation in Synthetic Processes for Academic Research

Ensuring the stereochemical purity of synthesized this compound is paramount for its use in academic research and pharmaceutical development. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method to determine the enantiomeric purity of D-Threonine. acs.org This technique can separate the different stereoisomers, allowing for the quantification of the enantiomeric excess. For instance, one study reported using an Astec CHIROBIOTIC T column to achieve baseline separation of threonine enantiomers. acs.org

In addition to HPLC, other analytical methods are used to confirm the structural integrity and purity of the final product. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the chemical structure and diastereomeric ratio.

Mass Spectrometry (MS) : To verify the molecular weight of the compound.

Circular Dichroism (CD) Spectroscopy : Can be used to determine the enantiomeric excess by comparing the signal to a calibration curve of the pure enantiomer. acs.org

Thin-Layer Chromatography (TLC) : Often used as a preliminary check for purity. sigmaaldrich.com

For determining the concentration of threonine in various matrices, methods like Ion-Exchange Chromatography (IEC) coupled with post-column derivatization with ninhydrin (B49086) and UV or fluorescence detection are utilized. europa.eu

Advanced Analytical and Spectroscopic Characterization of D Threonine Hydrochloride

Chromatographic Techniques for Enantiomeric Purity and Quantification

Chromatographic methods are fundamental in separating and quantifying the enantiomers of threonine. The choice of technique and stationary phase is critical for achieving the necessary resolution between D- and L-threonine.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful tools for the enantioseparation of amino acids like threonine. The key to this separation lies in the use of Chiral Stationary Phases (CSPs) that create a chiral environment, allowing for differential interaction with the D- and L-enantiomers.

Several types of CSPs have proven effective for the resolution of threonine enantiomers. Crown-ether based CSPs, such as ChiroSil®, are particularly well-suited for separating D- and L-amino acid enantiomers. chromatographyonline.com Macrocyclic glycopeptide antibiotics, like those used in CHIROBIOTIC columns (e.g., CHIROBIOTIC T and TAG), are also utilized for the separation of amino acid diastereomers, including threonine isomers. sigmaaldrich.com Furthermore, cyclodextrin-based CSPs, which are cyclic oligosaccharides, provide a non-polar interior cavity for chiral recognition and are widely applied in enantioseparation. nih.gov

Recent advancements have led to the development of rapid UHPLC methods. For instance, a method utilizing a chiral core-shell particle tandem column with weak anion exchange and zwitterionic-type quinine (B1679958) carbamate (B1207046) selectors achieved enantiomer separation of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) derivatized amino acids in under three minutes. nih.gov While baseline separation was achieved for most proteinogenic amino acids, some isomers of threonine required the additional selectivity of ion mobility-mass spectrometry for confirmation. nih.govacs.org

The selection of the mobile phase is also crucial and is often optimized to enhance separation. For example, simple alcohol/water mixtures are effective when using CHIROBIOTIC R, T, and TAG phases for separating isomeric forms of amino acids like threonine. sigmaaldrich.com

Table 1: Examples of HPLC/UHPLC Conditions for Threonine Enantiomer Separation

| Technique | Chiral Stationary Phase (CSP) | Derivatization | Key Finding |

| HPLC | Crown-ether based (e.g., ChiroSil®) | Not always required | Well-suited for D- and L-amino acid enantiomer separation. chromatographyonline.com |

| HPLC | Macrocyclic glycopeptide (e.g., CHIROBIOTIC T, TAG) | Not always required | Useful for separating pairs of enantiomers of isomeric amino acids. sigmaaldrich.com |

| UHPLC | Tandem column with quinine carbamate selectors | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Fast separation (< 3 min); near-baseline separation of D-Thr and D-aThr (Rs = 1.18). nih.govacs.org |

Gas Chromatography (GC) and Capillary Electrophoresis for Enantiomer Separation

Gas Chromatography (GC) and Capillary Electrophoresis (CE) offer alternative approaches for the enantiomeric separation of D-Threonine hydrochloride, often requiring derivatization to increase volatility and improve separation.

In GC, a chiral stationary phase is used to resolve the enantiomers. A study reported the successful separation of all stereoisomers of threonine using a Chirasil-Val column. nih.gov This method involved a two-step derivatization process to convert threonine into N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester derivatives. This allowed for the quantitative determination of enantiomeric impurities down to the one percent level. nih.gov

Capillary Electrophoresis has emerged as a powerful technique with high separation efficiency for chiral analysis. tandfonline.com Enantiomeric separation in CE is achieved by adding a chiral selector to the background electrolyte. Cyclodextrins (CDs) are the most commonly used chiral selectors for this purpose. acs.orgnih.gov For the separation of threonine enantiomers, β-cyclodextrin has been shown to be an effective additive. tandfonline.comresearchgate.net CE methods can resolve multiple amino acid enantiomers simultaneously, making it a valuable tool for screening and analysis. tandfonline.com

Table 2: GC and CE Methods for Threonine Enantiomer Separation

| Technique | Chiral Selector/Stationary Phase | Derivatization | Key Finding |

| Gas Chromatography (GC) | Chirasil-Val column | N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester | Pairwise separation of enantiomers; L- and D-threonine eluted before allo forms. nih.gov |

| Capillary Electrophoresis (CE) | β-cyclodextrin | Not always required | 2.5 mM β-cyclodextrin preferred for separation of eight amino acid enantiomers, including threonine. tandfonline.com |

| Capillary Electrophoresis (CE) | N-(2-hydroxydodecyl)-L-threonine | Not required for threonine itself (used as a selector) | A novel amphiphile used as a chiral selector for separating binaphthyl derivatives. nih.gov |

Mass Spectrometry Applications

Mass spectrometry (MS) is an indispensable tool for the analysis of amino acids, providing high sensitivity and structural information. When coupled with chromatographic techniques (LC-MS/MS), it allows for the precise quantification and identification of compounds like this compound.

Derivatization Reagents and Protocols for Enhanced Analytical Resolution

Derivatization is a common strategy in the analysis of amino acids to improve their chromatographic behavior, enhance detection sensitivity, and enable the separation of enantiomers on achiral columns.

NBD-F and FDNP-Val-NH2 Derivatization in Enantiomer Analysis

NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole) is a highly fluorescent derivatizing reagent widely used for the pre-column labeling of amino acids in HPLC. researchgate.netdergipark.org.tr It reacts with the primary amino group of threonine under mild conditions to produce a stable, highly fluorescent derivative. dojindo.commedchemexpress.com This derivatization significantly enhances the sensitivity of detection, particularly for fluorescence detectors. dergipark.org.tr NBD-F has been successfully employed in a two-step HPLC system for the sensitive determination of the four threonine isomers (L-Thr, D-Thr, L-allo-Thr, and D-allo-Thr) in mammalian tissues. dergipark.org.tr The derivatization protocol typically involves reacting the amino acid with NBD-F in a borate (B1201080) buffer at a slightly elevated temperature. dojindo.com

FDNP-Val-NH2 (1-fluoro-2,4-dinitrophenyl-5-L-valine amide) , a chiral variant of Sanger's reagent, is used to form diastereomers with amino acid enantiomers. nih.gov These resulting diastereomers can then be separated on a standard achiral reversed-phase HPLC column (e.g., C18). A study demonstrated the synthesis of several chiral derivatizing reagents, including FDNP-L-Val-NH2, and their use for the resolution of 18 proteinogenic and 8 non-proteinogenic amino acids. nih.gov This approach allows for the determination of the D-amino acid content in a mixture of DL-amino acids with a low limit of detection. nih.gov

Table 3: Derivatization Reagents for Threonine Analysis

| Derivatization Reagent | Chemical Name | Purpose | Detection Method |

| NBD-F | 4-fluoro-7-nitro-2,1,3-benzoxadiazole | Enhances sensitivity by adding a fluorescent tag. researchgate.netdergipark.org.tr | Fluorescence |

| FDNP-Val-NH2 | 1-fluoro-2,4-dinitrophenyl-5-L-valine amide | Forms diastereomers for separation on achiral columns. nih.gov | UV (340 nm) |

Butanolic-HCl Derivatization for Mass Spectrometry

Derivatization is a crucial step in the analysis of amino acids like this compound by mass spectrometry (MS), particularly when coupled with gas chromatography (GC). This process converts the polar and non-volatile amino acids into more volatile and thermally stable derivatives, making them amenable to GC-MS analysis. sigmaaldrich.com One common and effective method is derivatization with butanolic-HCl.

The process involves the esterification of the carboxyl group of D-Threonine with butanol in the presence of an acidic catalyst, typically hydrochloric acid (HCl). This is often followed by acylation of the amino and hydroxyl groups. nih.govmdpi.com The butanolic-HCl reagent facilitates the formation of butyl esters. nih.gov

A typical procedure involves mixing the sample containing this compound with a solution of butanolic-HCl and heating the mixture. nih.gov This reaction results in the formation of D-Threonine butyl ester. For comprehensive analysis, a subsequent acylation step, for instance using pentafluoropropionic anhydride, can be employed to derivatize the amino and hydroxyl groups. researchgate.net

This two-step derivatization significantly enhances the volatility and thermal stability of the amino acid, allowing for its separation and detection by GC-MS. The resulting mass spectra provide characteristic fragmentation patterns that can be used for the identification and quantification of D-Threonine. Flow injection tandem mass spectrometry (FI-MS/MS) with pre-injection derivatization using butanolic-HCl has been successfully used for the concurrent measurement of amino acids and other metabolites in biological samples. nih.gov

Table 1: General Steps in Butanolic-HCl Derivatization for GC-MS Analysis

| Step | Description | Purpose |

| 1. Sample Preparation | The sample containing this compound is dried. | To remove any moisture that could interfere with the derivatization reaction. |

| 2. Esterification | The dried sample is reacted with butanolic-HCl (e.g., 3M HCl in n-butanol) at an elevated temperature (e.g., 65°C). nih.gov | To convert the carboxylic acid group to its butyl ester. |

| 3. Acylation (Optional but common) | A second derivatizing agent (e.g., pentafluoropropionic anhydride) is added to react with the amino and hydroxyl groups. researchgate.net | To increase volatility and improve chromatographic properties. |

| 4. Sample Reconstitution | The derivatized sample is dried and reconstituted in a suitable solvent for injection into the GC-MS system. nih.gov | To prepare the sample for analysis. |

Vibrational and Electronic Spectroscopic Investigations

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules. In the context of this compound, it provides valuable insights into its crystal structure and behavior under extreme conditions such as high pressure.

High-pressure Raman spectroscopy studies on threonine crystals have revealed significant changes in their vibrational spectra, indicating pressure-induced phase transitions. researchgate.netuespi.brresearchgate.net For D-threonine, studies have shown that the crystal undergoes structural phase transitions at specific pressure ranges. One study identified a phase transition occurring between 1.9 and 2.4 GPa, and a second one between 5.1 and 6.0 GPa. uespi.br These transitions are identified by the appearance of new bands, the disappearance of existing bands, and discontinuities in the wavenumber versus pressure plots of various vibrational modes. researchgate.netuespi.br

Specifically, the external modes in the low-wavenumber region of the Raman spectrum are particularly sensitive to changes in the crystal lattice and are often used to monitor phase transitions. researchgate.net Changes in the intensity and splitting of certain bands can also suggest a conformational reorientation of the D-Threonine molecules within the crystal structure under pressure. uespi.br For instance, in L-threonine, a similar compound, increasing pressure was observed to increase the wavenumber of the band associated with the torsional vibration of the ammonium (B1175870) group. researchgate.net

Table 2: Observed Pressure-Induced Phase Transitions in Threonine Crystals from Raman Spectroscopy

| Compound | Pressure Range of 1st Transition | Pressure Range of 2nd Transition | Key Spectral Observations |

| D-Threonine | 1.9 - 2.4 GPa uespi.br | 5.1 - 6.0 GPa uespi.br | Changes in lattice modes, mode splitting, and intensity changes. uespi.br |

| L-Threonine | ~2.0 GPa researchgate.net | ~3.0 GPa (possible) researchgate.net | Appearance of new lines, discontinuity of dν/dP curves. researchgate.net |

Fourier Transform Infrared (FTIR) spectroscopy and its variant, Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy, are essential techniques for identifying the functional groups and characterizing the molecular structure of this compound. These methods measure the absorption of infrared radiation by the sample, which excites molecular vibrations.

The FTIR spectrum of threonine exhibits characteristic absorption bands corresponding to its various functional groups. researchgate.netresearchgate.net While FTIR can provide information about the chemical structure, it is generally unable to distinguish between enantiomers like D- and L-threonine in their pure forms due to their identical chemical structures. thermofisher.com However, FTIR can differentiate between the racemic (DL) form and the enantiopure forms because of differences in their crystal symmetry and hydrogen bonding, which result in identifiable spectral differences. thermofisher.com

ATR-IR is a sampling technique that allows for the analysis of solid and liquid samples with minimal preparation. The ATR-IR spectrum of D-threonine provides similar information to the transmission FTIR spectrum. nih.gov Experimental far-infrared measurements of L-threonine have been conducted over a wide pH range, and the analysis of the spectra, aided by DFT calculations, has allowed for a detailed assignment of the vibrational modes. nih.govresearchgate.net

Table 3: Tentative Assignment of Major FTIR Absorption Bands for Threonine

| Wavenumber Range (cm⁻¹) | Functional Group/Vibrational Mode |

| 2960-3170 | C-H stretching researchgate.netresearchgate.net |

| 2714-2874 | N-H stretching (from NH₃⁺) researchgate.netresearchgate.net |

| 1637-1410 | C=O stretching (from COO⁻) researchgate.netresearchgate.net |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the specific form of the threonine.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. While the peptide bond absorbs in the far-UV region, the near-UV absorption of amino acids is primarily due to aromatic side chains. nih.gov Threonine, lacking an aromatic side chain, does not have a strong absorption in the near-UV region. nih.gov

However, UV-Vis spectroscopy can still be a useful tool for studying certain aspects of this compound. The lower cut-off wavelength, which is the wavelength below which the substance absorbs strongly, can be determined. For L-threonine crystals, the UV cut-off wavelength has been reported to be around 232 nm to 256 nm. researchgate.netresearchgate.net This transparency in the visible and near-UV region is an important optical property.

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light. It is an inherently chiral technique and is therefore exceptionally well-suited for distinguishing between enantiomers and determining the enantiomeric excess (ee) of a chiral sample. nih.govacs.org

Since D-Threonine and its enantiomer, L-Threonine, are chiral molecules, they will interact differently with left and right circularly polarized light, resulting in a CD signal. The CD spectra of enantiomers are mirror images of each other. acs.org This property forms the basis for the quantitative determination of the enantiomeric composition of a mixture. nih.gov

The magnitude of the CD signal is directly proportional to the concentration of the chiral substance and its molar circular dichroism (Δε), which is an intrinsic property of the molecule. nih.gov By measuring the CD signal of a sample and comparing it to that of a pure enantiomer standard, the concentration of each enantiomer in a mixture can be determined, and thus the enantiomeric excess can be calculated. nih.govacs.org This method is rapid and does not require derivatization or chromatographic separation, making it a valuable tool for the chiral analysis of this compound. nih.govresearcher.life

Computational and Theoretical Modeling of D Threonine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and properties of molecules at the atomic level. For D-Threonine hydrochloride, Density Functional Theory (DFT) and Møller–Plesset Perturbation Theory (MP2) are two powerful approaches employed to achieve a detailed understanding of its behavior.

Density Functional Theory (DFT) and Møller–Plesset Perturbation Theory (MP2) Approaches

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wave function. This approach offers a good balance between computational cost and accuracy, making it suitable for studying a range of molecular properties. For amino acids like threonine, DFT methods, such as those employing the B3LYP functional, have been utilized to investigate their structural and electronic characteristics.

Møller–Plesset Perturbation Theory (MP2) is a post-Hartree-Fock method that incorporates electron correlation effects, offering a higher level of theory and often greater accuracy than DFT for certain systems, particularly in describing non-covalent interactions. However, this increased accuracy comes at a higher computational cost. Studies on similar biomolecules have shown that single-point energy calculations at the MP2 level on DFT-optimized geometries can provide more accurate energy predictions. A comprehensive study of 2,3-dihydro-1,5-benzodiazepine-2-thiones with hydrazine, for instance, utilized single-point calculations at the MP2/6-311+G(d,p)//B3LYP/6-311+G(d,p) level for more accurate energy prediction. nih.gov

Analysis of Conformational States (e.g., Neutral and Zwitterion Forms)

Amino acids in the solid state and in aqueous solutions can exist in different forms, primarily as neutral molecules or as zwitterions, where the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-). D-Threonine is a tautomer of a D-threonine zwitterion. nih.gov

First-principle computational studies on L-threonine diamide (B1670390) have explored its conformational space, revealing the energetic stability of different isomers. nih.gov While this study focuses on a related derivative, the methodology is directly applicable to this compound. Computational analysis would involve geometry optimization of both the neutral and zwitterionic forms to determine their relative stabilities. The presence of the hydrochloride would favor the cationic form in the gas phase, where the amino group is protonated. In solution, the equilibrium between the neutral and zwitterionic forms would be highly dependent on the solvent's polarity and pH.

Solvent Effects and Continuum Models in Solution-Phase Studies (e.g., Polarizable Continuum Models)

The behavior of this compound in solution is significantly influenced by its interactions with the solvent. Explicitly modeling each solvent molecule is computationally demanding. Therefore, continuum models, such as the Polarizable Continuum Model (PCM), are frequently employed. wikipedia.org These models treat the solvent as a continuous dielectric medium, which is polarized by the solute molecule. wikipedia.org This approach allows for the calculation of solvation free energies and the study of how the solvent affects the conformational equilibrium and reactivity of the solute. wikipedia.orgnih.gov

The PCM method calculates the solvation free energy as a sum of electrostatic, dispersion-repulsion, and cavitation energy terms. wikipedia.org It is available in several quantum chemistry software packages and can be used with both DFT and Hartree-Fock level calculations. wikipedia.org While highly effective for modeling electrostatic interactions, PCM has limitations where non-electrostatic effects are dominant. wikipedia.org For this compound, a charged species, electrostatic interactions are expected to be significant, making PCM a suitable model for studying its behavior in polar solvents like water. The use of PCM would be crucial in accurately predicting the relative stability of the neutral and zwitterionic forms in solution, as the zwitterion is significantly stabilized by polar solvents.

Investigation of Intermolecular Interactions: Hydrogen Bonding Networks in Threonine Hydrochloride Salts

In the solid state, the crystal structure of this compound is stabilized by a network of intermolecular interactions, with hydrogen bonds playing a crucial role. The threonine molecule has multiple hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the carboxyl and hydroxyl oxygens). wikipedia.org

Prediction of Thermodynamic Parameters (e.g., Entropy, Enthalpy Change of Formation)

Quantum chemical calculations can be used to predict various thermodynamic parameters of this compound, such as its entropy, enthalpy of formation, and Gibbs free energy of formation. These parameters are crucial for understanding the stability of the compound and its behavior in chemical reactions.

The standard solid enthalpy of combustion and the solid phase enthalpy of formation are key thermodynamic properties. chemeo.com While experimental data for this compound is scarce, computational methods can provide reliable estimates. These calculations typically involve frequency analysis of the optimized molecular geometry to obtain vibrational, rotational, and translational contributions to the thermodynamic functions.

Table 1: Key Thermodynamic Parameters for Threonine

| Property | Description |

| ΔfH°solid | Solid phase enthalpy of formation at standard conditions. |

| ΔcH°solid | Standard solid enthalpy of combustion. |

| Cp,solid | Solid phase heat capacity. |

| S°solid | Standard molar entropy of the solid. |

| ΔfG° | Standard Gibbs free energy of formation. |

This table lists key thermodynamic parameters that can be computationally predicted for this compound. Specific values require dedicated computational studies.

Crystallographic and Solid State Investigations of D Threonine Hydrochloride

X-ray Diffraction Studies for Crystal Structure Determination

X-ray diffraction is a cornerstone technique for determining the three-dimensional arrangement of atoms within a crystalline solid. Both single-crystal and powder X-ray diffraction methods have provided significant insights into the structure of threonine and its derivatives.

Single-crystal X-ray diffraction has been instrumental in determining the crystal structure of D-threonine aldolase (B8822740) (DTA), an enzyme that catalyzes the cleavage of D-threonine. While not a direct analysis of D-threonine hydrochloride, the study of DTA complexes provides invaluable information about the binding and recognition of the D-threonine molecule in a biological environment.

High-resolution crystallographic studies of D-threonine aldolase from various organisms, such as Alcaligenes xylosoxidans, have revealed the intricate network of interactions between the D-threonine substrate and the amino acid residues in the enzyme's active site. These studies show that the D-threonine molecule is held in a specific orientation through a series of hydrogen bonds and electrostatic interactions, which are essential for the enzyme's catalytic activity. The precise geometry of the active site, as determined by X-ray diffraction, allows for a detailed understanding of the stereospecificity of the enzyme.

Key structural features often identified in these complexes include the coordination of the amino and hydroxyl groups of D-threonine with specific residues and sometimes a metal cofactor within the active site. This detailed structural information is critical for understanding the enzyme's mechanism and for potential applications in biocatalysis and drug design.

Powder X-ray diffraction (PXRD) is a powerful technique for characterizing crystalline materials, including amino acids like threonine. The resulting diffraction pattern is a fingerprint of the crystal structure. Rietveld refinement is a computational method used to analyze powder diffraction data, allowing for the refinement of the crystal structure, including lattice parameters, atomic positions, and other structural details.

Studies on threonine crystals using PXRD and Rietveld refinement have confirmed their crystallographic system and space group. For instance, L-threonine has been shown to crystallize in the orthorhombic system with the space group P2₁2₁2₁. nih.gov This technique is also sensitive to changes in the crystal structure induced by factors such as temperature, pressure, or the inclusion of impurities.

The Rietveld method involves fitting a calculated diffraction profile to the experimental data, which allows for the precise determination of structural parameters. This has been successfully applied to threonine to understand the effects of doping with rare-earth ions on its crystal lattice. The analysis can reveal subtle changes in unit cell dimensions and provide information on the crystalline quality of the sample.

| Parameter | L-Threonine |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Molecules per Unit Cell (Z) | 4 |

Table 1: Crystallographic data for L-Threonine obtained from powder X-ray diffraction and Rietveld refinement. nih.gov

High-Pressure Induced Phase Transitions in Threonine Crystals

The behavior of crystalline materials under high pressure is of fundamental interest in materials science and solid-state physics. High-pressure studies on threonine crystals have revealed pressure-induced phase transitions, providing insights into the stability and compressibility of its crystal lattice.

Using techniques such as single-crystal X-ray diffraction in diamond anvil cells, researchers have subjected threonine crystals to pressures up to several gigapascals (GPa). These studies have shown that L-threonine undergoes a series of phase transitions as pressure increases. For example, a transition from the ambient pressure phase (P2₁2₁2₁) to a new high-pressure phase (P2₁) has been observed. researchgate.netresearchgate.net

These phase transitions are driven by changes in the intermolecular interactions, particularly the hydrogen-bonding network, as the molecules are forced closer together. The application of pressure can lead to a more efficient packing arrangement and alterations in the conformation of the threonine molecules. These structural changes are reversible upon the release of pressure, indicating the elastic nature of these transformations. Shock wave impact studies have also demonstrated multiple phase transitions in L-threonine, including amorphization and subsequent recrystallization into different phases. researchgate.net

Crystallization on Magnetically Functionalized Surfaces for Enantioseparation

The separation of enantiomers is a critical process in the pharmaceutical and chemical industries. Innovative crystallization techniques are being explored for efficient enantioseparation. One such method involves the use of magnetically functionalized surfaces to induce the selective crystallization of one enantiomer over the other.

Research has demonstrated that ferromagnetic substrates can influence the crystallization of amino acids, including threonine. spectroscopyonline.comnih.gov When a racemic solution of threonine is crystallized on a nickel surface capped with a thin gold layer and subjected to a magnetic field, an enantiospecific interaction can be observed. spectroscopyonline.comnih.gov It has been shown that the L-enantiomer may preferentially crystallize at one magnetic pole, while the D-enantiomer favors the other. spectroscopyonline.comnih.gov

This phenomenon is attributed to the interaction between the chiral molecules and the spin-polarized surface of the ferromagnetic material. spectroscopyonline.com While successful enantioseparation has been achieved for other amino acids using this method, the separation of threonine from a racemic mixture has proven to be more challenging, although enantiospecific interactions with the pure enantiomers have been confirmed. spectroscopyonline.comnih.gov This suggests that the specifics of the crystallization process for threonine under these conditions are complex. spectroscopyonline.comnih.gov

Analysis of Crystal Packing and Intermolecular Interactions in the Solid State

The solid-state structure of threonine is stabilized by a complex network of intermolecular interactions, with hydrogen bonding playing a dominant role. The arrangement of molecules in the crystal lattice, or crystal packing, is a direct consequence of these interactions.

In the crystalline state, threonine exists as a zwitterion, with a positively charged amino group (-NH3+) and a negatively charged carboxylate group (-COO-). This charge separation facilitates the formation of strong intermolecular hydrogen bonds. The hydroxyl group (-OH) of the side chain also actively participates in the hydrogen-bonding network.

These hydrogen bonds create a three-dimensional network that holds the molecules together in a specific, repeating pattern. The analysis of the crystal structure reveals the precise distances and angles of these hydrogen bonds, providing a quantitative understanding of their strength and geometry. This intricate network of interactions is a key factor in determining the physical properties of crystalline threonine, such as its melting point and solubility.

Enzymatic and Biochemical Roles of D Threonine Hydrochloride

D-Threonine as a Substrate in Amino Acid Metabolism and Biochemical Pathways

While L-threonine is a well-established essential amino acid crucial for protein synthesis and various metabolic pathways, the physiological role of D-threonine is less defined and appears primarily centered on specific degradation pathways. researchgate.netcreative-proteomics.com In nature, D-amino acids are found in the cell walls of bacteria and are components of certain peptides. researchgate.net The primary metabolic involvement of D-threonine is its degradation, which is catalyzed by D-threonine aldolase (B8822740) (DTA). This enzyme breaks down D-threonine into glycine (B1666218) and acetaldehyde (B116499). researchgate.netnih.gov This reaction is a key step in the catabolism of D-threonine, allowing it to be converted into metabolites that can enter central metabolic pathways. nih.govresearchgate.net Although the exact physiological function of DTAs is not fully understood, they are believed to be responsible for the in vivo degradation of D-amino acids. researchgate.net Unlike L-threonine, which is metabolized through pathways involving threonine dehydrogenase or threonine deaminase to produce compounds like acetyl-CoA and pyruvate (B1213749) for energy production, D-threonine's metabolic significance is largely confined to its role as a substrate for DTA. creative-proteomics.comnih.govrupahealth.comreactome.org

Characterization of D-Threonine Aldolases (DTAs)

D-Threonine aldolases (DTAs; EC 4.1.2.42) are enzymes that catalyze the reversible carbon-carbon bond cleavage in D-threonine and D-allothreonine, yielding glycine and acetaldehyde. wikipedia.orgresearchgate.net These enzymes are pivotal in the metabolism of D-threonine and have garnered significant interest for their potential in biocatalysis, specifically for the stereospecific synthesis of various β-hydroxy-α-amino acids. nih.govnih.gov

D-threonine aldolases belong to the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent family of enzymes. nih.govwikipedia.org PLP, a derivative of vitamin B6, acts as a cofactor and is essential for the catalytic activity of DTAs. researchgate.netnih.gov It forms a Schiff base with a lysine (B10760008) residue in the enzyme's active site, which is a key feature of its catalytic mechanism. nih.gov

In addition to the PLP cofactor, DTAs are distinguished by their requirement for divalent metal cations for activation and catalytic activity. wikipedia.org Various metal ions have been shown to activate the enzyme, with common examples including manganese (Mn²⁺), cobalt (Co²⁺), nickel (Ni²⁺), and magnesium (Mg²⁺). nih.govwikipedia.org The presence of these metal ions is not only crucial for catalysis but can also enhance the stability of the enzyme. researchgate.net Structural studies have identified a specific metal-binding site within the active site of the enzyme, in close proximity to the PLP cofactor, underscoring its direct role in the enzymatic reaction. researchgate.netnih.govsemanticscholar.org

The catalytic mechanism of DTA involves a series of steps facilitated by the PLP cofactor and the divalent metal ion. The process begins with the formation of an external aldimine between the D-threonine substrate and the PLP cofactor. The crucial step in the Cα-Cβ bond cleavage is the deprotonation of the substrate's β-hydroxy group. researchgate.net Structural and modeling studies of DTA from Alcaligenes xylosoxidans suggest that the metal ion coordinates with the β-hydroxy group of the substrate. This interaction activates the hydroxyl group, making it more acidic and facilitating its deprotonation by a nearby histidine residue (His193). researchgate.netnih.gov Following this deprotonation, the Cα-Cβ bond is cleaved, releasing acetaldehyde and forming a glycine-quinonoid intermediate. nih.gov The cycle is completed by the protonation of the Cα, leading to the release of glycine. nih.gov

DTAs exhibit distinct stereoselectivity. They are highly stereoselective for the absolute configuration at the α-carbon, meaning they specifically act on or produce the D-configuration. nih.govnih.gov However, their stereoselectivity at the β-carbon is generally moderate to low. researchgate.netnih.gov This means that while the α-carbon's stereochemistry is strictly controlled, a mixture of diastereomers (syn and anti) can be formed during the synthesis of β-hydroxy-α-amino acids. nih.gov This characteristic has been a focus of protein engineering efforts to improve the diastereoselectivity for synthetic applications. researchgate.net

| Property | Description | Reference |

|---|---|---|

| EC Number | 4.1.2.42 | nih.gov |

| Cofactor | Pyridoxal 5'-phosphate (PLP) | nih.govwikipedia.org |

| Metal Ion Requirement | Requires divalent cations (e.g., Mn²⁺, Co²⁺, Ni²⁺, Mg²⁺) for activity. | nih.govwikipedia.org |

| Reaction | Reversible cleavage of D-threonine to glycine and acetaldehyde. | researchgate.netwikipedia.org |

| α-carbon Stereoselectivity | High (specific for D-configuration). | nih.govnih.gov |

| β-carbon Stereoselectivity | Moderate to low. | researchgate.netnih.gov |

The three-dimensional structure of D-threonine aldolase provides significant insights into its function. The crystal structure of DTA from Alcaligenes xylosoxidans (AxDTA) revealed that it is structurally related to alanine (B10760859) racemases. researchgate.netnih.govsemanticscholar.org The active site is located at a dimer interface and contains the PLP cofactor covalently bound to a lysine residue. nih.gov A key feature is the metal-binding site, positioned near the PLP cofactor, which is consistent with the enzyme's dependence on divalent cations. researchgate.netnih.gov

D- and L-threonine aldolases (LTAs) are considered enantio-complementary enzymes because they catalyze the same type of reaction but with opposite stereoselectivity at the α-carbon. nih.govnih.gov Despite this functional complementarity, they are structurally and evolutionarily distinct. researchgate.netnih.gov LTAs belong to the aspartate aminotransferase fold-type I, whereas DTAs are part of a different structural family that includes alanine racemase. nih.govnih.gov The structural basis for their enantio-complementarity lies in the arrangement of crucial active site residues. The crystal structure of AxDTA shows that its active site architecture is an approximate mirror image of the active site of LTAs relative to the plane of the PLP cofactor. researchgate.netnih.gov This inverted arrangement of catalytic residues is responsible for the opposite stereochemical outcomes of the reactions they catalyze.

Interactions with Other Threonine-Metabolizing Enzymes (e.g., Threonine Deaminase)

While D-threonine is primarily a substrate for D-threonine aldolase, it can also interact with enzymes that typically metabolize L-threonine. One of the most significant interactions is with threonine deaminase (also known as threonine dehydratase, EC 4.3.1.19). wikipedia.org This enzyme catalyzes the first step in the biosynthetic pathway of L-isoleucine, converting L-threonine to α-ketobutyrate and ammonia. wikipedia.orgpurdue.edu

Research has shown that while L-threonine acts as the natural substrate for threonine deaminase, D-threonine is a strong inhibitor of the enzyme's activity. chemicalbook.com This inhibitory effect contrasts with the mild substrate inhibition sometimes observed with high concentrations of L-threonine itself. chemicalbook.com The interaction between D-threonine and threonine deaminase is noncovalent. chegg.com This inhibition highlights a key difference in the biochemical roles of the two threonine enantiomers; whereas L-threonine is a key metabolite in biosynthetic pathways, D-threonine can act as a regulator or inhibitor of these same pathways.

Enzymatic Degradation Pathways of D-Amino Acid-Containing Peptides and Glycosylation Effects

The incorporation of D-amino acids, such as D-threonine, into peptides significantly impacts their stability and susceptibility to enzymatic degradation. Peptides composed exclusively of L-amino acids are readily degraded by proteases in vivo. However, the presence of a D-amino acid residue renders the peptide bonds in its vicinity resistant to cleavage by most common proteases, thereby increasing the peptide's half-life. researchgate.netnih.gov This enhanced stability is a key reason for the therapeutic interest in D-amino acid-containing peptides. nih.gov

Glycosylation, the attachment of sugar moieties to the peptide, is another modification that affects enzymatic stability. A study investigating a model peptide containing D-threonine found that glycosylation generally enhanced its resistance to degradation by most serine-like proteases. mdpi.combohrium.com However, the effect of glycosylation can be protease-specific. In a notable exception, glycosylation of the D-threonine-containing peptide was found to promote its degradation by chymotrypsin. mdpi.combohrium.comnih.gov Molecular docking analyses suggest that this enhanced degradation is due to strengthened hydrogen bonding and electrostatic interactions between the glycopeptide and the active site of chymotrypsin. mdpi.com Glycosylation did not, however, alter the cleavage site of the peptide. bohrium.com These findings indicate that the interplay between D-amino acid incorporation and glycosylation is complex and can be exploited to modulate the stability and degradation profile of therapeutic peptides. mdpi.com

| Modification | Effect on Degradation by Most Proteases | Effect on Degradation by Chymotrypsin | Reference |

|---|---|---|---|

| D-Threonine Incorporation | Inhibits degradation | Inhibits degradation | nih.govmdpi.com |

| Glycosylation of D-Threonine Peptide | Further inhibits degradation | Promotes degradation | mdpi.combohrium.comnih.gov |

Microbial Metabolism of D-Threonine (e.g., in Escherichia coli, Saccharomyces cerevisiae)

The metabolic pathways for D-amino acids, including D-threonine, are generally less ubiquitous and characterized than those for their L-enantiomers. However, specific enzymatic systems for the catabolism or modification of D-amino acids exist in various microorganisms, including the model organisms Escherichia coli and Saccharomyces cerevisiae.

Escherichia coli

In Escherichia coli, the catabolism of L-threonine is well-documented and primarily proceeds through two major pathways initiated by L-threonine 3-dehydrogenase (TDH) or threonine dehydratase. creative-proteomics.comembopress.orgresearchgate.net The L-threonine 3-dehydrogenase (encoded by tdh) specifically catalyzes the NAD+-dependent oxidation of L-threonine and does not act on D-threonine. uniprot.org

While a specific metabolic pathway dedicated to D-threonine has not been extensively detailed, E. coli possesses a broader system for the catabolism of D-amino acids. This is carried out by the enzyme D-amino acid dehydrogenase (encoded by the dadA gene), a flavoprotein that catalyzes the oxidative deamination of various D-amino acids to their corresponding 2-oxoacids. uniprot.orgwikipedia.org The enzyme exhibits broad substrate specificity, with its highest activity towards D-alanine, which can be used as a sole source of carbon and nitrogen. uniprot.orgwikipedia.org While its activity on D-threonine is not explicitly detailed, its known substrate range suggests a potential role in D-amino acid metabolism.

| Enzyme | Gene | Function | Primary Substrates |

| D-amino acid dehydrogenase | dadA | Catalyzes the oxidative deamination of D-amino acids. | D-alanine, D-methionine, D-serine, D-proline. uniprot.org |

Saccharomyces cerevisiae

The yeast Saccharomyces cerevisiae is generally sensitive to D-amino acids, which can inhibit growth even at low concentrations. nih.gov To counteract this toxicity, yeast employs a specific detoxification pathway involving N-acetylation. The key enzyme in this process is D-amino acid N-acetyltransferase (DNT), which is encoded by the HPA3 gene. nih.govymdb.canih.gov

This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of a D-amino acid, forming N-acetyl-D-amino acid. wikipedia.org DNT acts specifically on D-amino acids and has a broad substrate range. nih.gov This N-acetylation serves as a detoxification mechanism, and the resulting N-acetylated compound is subsequently removed from the cell. nih.gov The physiological importance of this pathway is demonstrated by genetic studies; disruption of the HPA3 gene renders the yeast mutant significantly less tolerant to D-amino acids, whereas overexpression of the gene leads to increased tolerance. nih.gov

| Enzyme | Gene | Reaction Catalyzed | Physiological Role |

| D-amino acid N-acetyltransferase (DNT) | HPA3 | acetyl-CoA + D-amino acid → CoA + N-acetyl-D-amino acid. wikipedia.org | Detoxification of D-amino acids via N-acetylation, facilitating their removal from the cell. nih.gov |

Applications of D Threonine Hydrochloride in Advanced Organic Synthesis

D-Threonine Hydrochloride as a Chiral Building Block in Complex Molecule Synthesis

The intrinsic chirality of this compound makes it a prized starting material for asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical for biological function. Organic chemists utilize this "chiral pool" of readily available, enantiopure compounds to build complex target molecules without the need for arduous chiral separations or asymmetric induction steps.

D-Threonine is highly sought after as a chiral building block for the synthesis of complex drug molecules. beilstein-journals.org Its specific stereochemistry is essential for creating peptidomimetic drugs, which are compounds designed to mimic natural peptides. These have been applied in the development of therapeutics for treating the peripheral side effects of opioids and for analgesic applications. beilstein-journals.orgchemicalbook.com The precise and predictable nature of intermediates derived from D-Threonine allows for the construction of molecules with specific configurations required for optimal efficacy and safety. beilstein-journals.org Furthermore, D-Threonine serves as a chiral source in the synthesis of novel broad-spectrum antibiotics and D-threoninol. google.com

The utility of chiral precursors extends into the agricultural sector. nih.gov Amino acids represent a dominant class of chiral building blocks for the synthesis of modern agrochemicals, where stereochemistry is often crucial for target-specific activity and reduced environmental impact. nih.gov D-Threonine and its derivatives are valuable intermediates for the production of these chiral agrochemicals.

D-Threonine has proven instrumental in the de novo synthesis of rare sugars that are components of antibiotic natural products. A notable example is the synthesis of an L-lemonose thioglycoside donor. L-lemonose is a rare 4-amino-2,4,6-trideoxy-sugar that is a key component of the glycan structure of the antibiotic Arimetamycin A.

In a multi-step synthesis starting from D-Threonine, researchers successfully constructed the complex sugar molecule on a gram scale. The process involved several key transformations, including a Dieckmann condensation and a Stork-Danheiser transposition, to build the core structure of the sugar. This synthetic route provides reliable access to a suitable L-lemonose glycosyl donor, which is critical for investigating the structure-activity relationship of Arimetamycin A and for the synthesis of analogues with potentially improved therapeutic properties.

Förster Resonance Energy Transfer (FRET) is a powerful biophysical tool used to measure distances on the molecular scale (typically 10-100 Å), making it invaluable for studying protein conformations and interactions. addgene.org FRET-based probes or sensors are designed with a donor fluorophore and an acceptor chromophore. cpcscientific.com When these two are in close proximity, excitation of the donor leads to energy transfer to the acceptor, which then emits light. cpcscientific.com Changes in the distance between the donor and acceptor result in a measurable change in FRET efficiency, providing real-time information about molecular dynamics. addgene.org

The fabrication of such probes often involves the chemical modification of molecules, including amino acids, to attach the necessary fluorescent dyes. researchgate.netspringernature.com Strategies exist for creating FRET probes using noncanonical amino acids or by modifying natural amino acids to incorporate fluorescent labels. springernature.comnih.gov However, based on a review of available scientific literature, the specific use of this compound as a starting material or key structural component for the direct fabrication of FRET-based imaging probes is not a widely documented application.

Role in Peptide Synthesis and Protein Engineering

The incorporation of unnatural D-amino acids like D-Threonine into peptides and proteins is a key strategy in protein engineering. Peptides constructed from D-amino acids, known as D-peptides, assume a mirror-image conformation of their L-peptide counterparts. wikipedia.org This structural inversion has profound functional consequences, most notably a dramatically increased resistance to degradation by proteases, the enzymes that naturally break down proteins in the body. lifetein.com This enhanced stability makes D-peptides highly attractive as potential therapeutic agents. wikipedia.org

Chemoselective Functionalization and Derivatization for Synthetic Utility

The presence of multiple functional groups (amino, carboxyl, and hydroxyl) in this compound presents both a challenge and an opportunity for synthetic chemists. Achieving selective modification of one group in the presence of others is crucial for its use as a versatile building block.

A particularly useful transformation is the chemoselective acylation of the side-chain hydroxyl group (O-acylation). While N-acylation is favored under basic conditions, performing the reaction under appropriately acidic conditions allows for the direct and selective O-acylation of unprotected hydroxyamino acids like D-Threonine. nih.govnih.gov

This method is expedient and scalable, often furnishing the desired side-chain ester in a single step on a multigram scale without the need for chromatographic purification. nih.gov Various acylating agents and acidic media have been successfully employed. For instance, Fujiwara, Morinaga, and Narita reported the selective O-acetylation of D-Threonine in 1962 using glacial acetic acid saturated with hydrogen chloride. nih.gov A more convenient procedure was later developed using acetyl chloride in a mixture of hydrochloric and glacial acetic acid, which yields the O-acetyl hydrochloride salt directly upon precipitation. nih.gov More recently, trifluoroacetic acid (CF₃CO₂H) has been used as a medium for the O-acylation of threonine with various acyl chlorides, leading to the formation of amphiphilic organocatalysts. nih.gov

Table 1: Examples of Reagents for Selective O-Acylation of Threonine Derivatives

| Acylating Agent | Acidic Medium | Product Type | Reference |

|---|---|---|---|

| Acetic Anhydride | HClO₄ in Glacial Acetic Acid | O-acetyl-threonine | nih.gov |

| Acetic Acid | HCl-saturated Glacial Acetic Acid | O-acetyl-threonine hydrochloride | nih.gov |

| Acetyl Chloride | HCl in Glacial Acetic Acid | O-acetyl-threonine hydrochloride | nih.gov |

| Various Acyl Chlorides | Trifluoroacetic Acid (CF₃CO₂H) | Amphiphilic Organocatalysts | nih.gov |

| Acetic Anhydride | Sulfonic Acid Polystyrene Resin | O-acetyl-threonine | nih.gov |

This chemoselective functionalization provides valuable O-acyl threonine derivatives that are useful as intermediates in peptide chemistry, drug development, and as chiral organocatalysts. researchgate.net

Ring-Opening Reactions for Chiral Compound Synthesis

D-Threonine and its derivatives are valuable chiral building blocks in asymmetric synthesis. One key strategy for synthesizing D-Threonine itself involves the stereoselective ring-opening of an oxazoline (B21484) intermediate. This process is crucial for controlling the stereochemistry at the α- and β-carbon atoms.

A notable synthetic route uses D-allothreonine as a starting material, which is first converted to an N-benzoyl ester derivative. This derivative undergoes an intramolecular cyclization reaction in the presence of a reagent like thionyl chloride to form a (4R,5S)-5-methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid benzyl (B1604629) ester intermediate. This cyclization proceeds with an inversion of configuration at the hydroxyl-bearing carbon. The subsequent step is the critical ring-opening of this oxazoline ring under acidic conditions. This acid-catalyzed hydrolysis cleaves the heterocyclic ring and removes the protecting groups to yield the final D-Threonine product. google.com This synthetic pathway highlights how ring-opening reactions of chiral heterocyclic intermediates, derived indirectly from threonine isomers, serve as a powerful method for producing enantiomerically pure amino acids. google.com

Table 1: Key Intermediates in D-Threonine Synthesis via Ring-Opening

| Intermediate Compound | Role in Synthesis | Key Transformation |

|---|---|---|

| N-benzoyl-D-allothreonine benzyl ester | Precursor to the heterocyclic intermediate | Intramolecular cyclization |

| (4R,5S)-5-methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid benzyl ester | Chiral oxazoline intermediate | Acid-catalyzed ring-opening |

| D-Threonine | Final Product | Obtained after hydrolysis and deprotection |

Utility of this compound Derivatives in Organic Synthesis

This compound is a precursor to a variety of derivatives that are indispensable in modern organic synthesis, particularly in the pharmaceutical industry. google.com As an unnatural amino acid, it serves as a chiral source for the asymmetric synthesis of complex molecules and chiral auxiliaries. google.com Its derivatives are frequently used as building blocks in the synthesis of peptides and novel therapeutic agents, where the precise stereochemistry is critical for biological activity. chemimpex.comchemimpex.comchemimpex.com The modification of the carboxyl, amino, and hydroxyl groups of D-threonine leads to versatile intermediates with tailored properties for specific synthetic applications.

D-Threonine Methyl Ester Hydrochloride

D-Threonine methyl ester hydrochloride is a common and versatile derivative where the carboxylic acid is protected as a methyl ester. chemimpex.commdpi.com This protection prevents the carboxyl group from participating in unwanted side reactions, for example, during peptide coupling reactions where the amino group is the desired reactive site. It is a fundamental building block in peptide synthesis. chemimpex.com The esterification is typically achieved by reacting D-threonine with methanol (B129727) in the presence of reagents like thionyl chloride or trimethylchlorosilane. mdpi.comprepchem.com Beyond peptide synthesis, this derivative is utilized in the formulation of pharmaceuticals, where its enhanced solubility can be advantageous. chemimpex.com

Table 2: Properties and Applications of D-Threonine Methyl Ester Hydrochloride

| Property | Description |

|---|---|

| CAS Number | 60538-15-0 scbt.com |

| Molecular Formula | C₅H₁₁NO₃·HCl scbt.com |

| Molecular Weight | 169.6 g/mol scbt.com |

| Primary Use | Building block in peptide synthesis chemimpex.com |

| Other Applications | Pharmaceutical formulations, biochemical research chemimpex.com |

O-tert-Butyl-D-threonine Methyl Ester Hydrochloride

In more complex syntheses, particularly in solid-phase peptide synthesis, protecting the side-chain hydroxyl group of threonine is essential to prevent side reactions such as O-acylation. O-tert-Butyl-D-threonine methyl ester hydrochloride is an important intermediate designed for this purpose. The bulky tert-butyl group effectively shields the hydroxyl function, ensuring that reactions occur selectively at the N-terminus. chemimpex.com This protecting group is stable under many reaction conditions used in peptide synthesis but can be removed cleanly under acidic conditions during the final deprotection step. This derivative serves as a crucial component in the synthesis of peptide-based drugs, where its incorporation can enhance stability and efficacy. chemimpex.com

D-Threonine Benzyl Ester Oxalate (B1200264)

While this compound derivatives are common, related compounds with different protecting groups and counter-ions are also synthetically valuable. O-Benzyl-D-threonine benzyl ester oxalate is one such derivative. chemimpex.com In this compound, both the hydroxyl group and the carboxylic acid are protected as benzyl esters. The benzyl group is a common protecting group in organic synthesis, removable by hydrogenolysis. This derivative is a key intermediate in asymmetric synthesis and is used in the development of pharmaceuticals, including those targeting neurological disorders. chemimpex.com Its structure makes it a valuable building block for creating enantiomerically pure compounds. chemimpex.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.